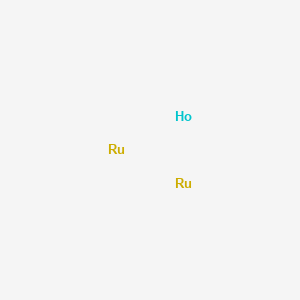
Holmium--ruthenium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Holmium–ruthenium (1/2) is a compound consisting of holmium and ruthenium in a 1:2 ratio Holmium is a rare earth element, while ruthenium is a transition metal belonging to the platinum group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of holmium–ruthenium (1/2) typically involves the reaction of holmium chloride with ruthenium chloride in a suitable solvent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the desired compound, followed by purification through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of holmium–ruthenium (1/2) may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, often employing advanced techniques such as high-temperature furnaces and automated control systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Holmium–ruthenium (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as acetonitrile or dimethyl sulfoxide, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species.
Aplicaciones Científicas De Investigación
Holmium–ruthenium (1/2) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique electronic properties.
Medicine: Explored for its potential in cancer therapy, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of advanced materials, such as high-performance alloys and electronic components.
Mecanismo De Acción
The mechanism by which holmium–ruthenium (1/2) exerts its effects involves interactions with molecular targets and pathways. In catalysis, the compound facilitates the activation of reactants and the formation of intermediates, leading to the desired products. In biological applications, it may interact with cellular components, such as DNA or proteins, to induce specific effects, such as apoptosis in cancer cells.
Comparación Con Compuestos Similares
Holmium–ruthenium (1/2) can be compared with other similar compounds, such as:
Holmium–platinum (1/2): Similar in structure but with different catalytic and electronic properties.
Ruthenium–osmium (1/2): Shares some chemical properties with holmium–ruthenium (1/2) but differs in reactivity and applications.
Propiedades
Número CAS |
12055-54-8 |
|---|---|
Fórmula molecular |
HoRu2 |
Peso molecular |
367.1 g/mol |
Nombre IUPAC |
holmium;ruthenium |
InChI |
InChI=1S/Ho.2Ru |
Clave InChI |
IZEDTSGPXLVGJB-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Ho] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















